Cas no 1805838-42-9 (1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one)

1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one
-
- インチ: 1S/C9H7BrClNO3/c10-5-8(13)4-6-3-7(11)1-2-9(6)12(14)15/h1-3H,4-5H2
- InChIKey: FPTGCVKZXMSGIB-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=C(C=CC=1[N+](=O)[O-])Cl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 62.9
1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013024270-250mg |
1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one |
1805838-42-9 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
Alichem | A013024270-500mg |
1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one |
1805838-42-9 | 97% | 500mg |
831.30 USD | 2021-06-24 | |
Alichem | A013024270-1g |
1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one |
1805838-42-9 | 97% | 1g |
1,534.70 USD | 2021-06-24 |
1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one 関連文献
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-oneに関する追加情報
1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one: A Comprehensive Overview
1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one, also known by its CAS number 1805838-42-9, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom, a chlorinated nitrophenyl group, and a ketone functional group. The combination of these groups makes it a versatile molecule with potential uses in drug discovery, materials science, and chemical synthesis.
The molecular structure of 1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one is particularly interesting due to the presence of multiple functional groups. The bromine atom at position 1, the chlorinated nitrophenyl group at position 3, and the ketone group at position 2 create a complex interplay of electronic effects. These effects influence the compound's reactivity, stability, and solubility properties. Recent studies have highlighted the importance of such multifunctional molecules in designing new materials with tailored properties.
In terms of synthesis, 1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one can be prepared through various routes, including nucleophilic substitution reactions and oxidative coupling methods. Researchers have explored the use of transition metal catalysts to enhance the efficiency of these reactions. For instance, the use of palladium catalysts has been shown to significantly improve the yield and selectivity in certain synthesis pathways. These advancements underscore the importance of continuous innovation in synthetic chemistry.
The application of 1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one extends into several areas. In pharmacology, this compound has been investigated for its potential as a precursor in drug design. Its ability to undergo various transformations makes it a valuable building block for constructing bioactive molecules. Recent studies have focused on its role in developing anti-cancer agents, where its unique electronic properties play a crucial role in targeting specific cellular pathways.
In addition to its pharmacological applications, 1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one has also found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in designing novel coordination polymers and metal organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. The integration of such compounds into advanced materials highlights their importance beyond traditional chemical synthesis.
The environmental impact and safety profile of 1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one are also areas of active research. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Understanding these aspects is crucial for ensuring safe handling and disposal practices in industrial settings. Regulatory agencies have emphasized the need for comprehensive risk assessments for such compounds to minimize their environmental footprint.
In conclusion, 1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one, with its CAS number 1805838429, represents a significant advancement in organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications make it an essential compound for researchers across multiple disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
1805838-42-9 (1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one) 関連製品
- 1185321-97-4(3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 70888-76-5((-)-Coumachlor)
- 893979-42-5(2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)
- 2060048-82-8(2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole)
- 2138079-52-2(1-(5-Hydroxy-2-methylcyclohexyl)pyrrolidine-2,5-dione)
- 2229446-85-7(4,4-difluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butanoic acid)
- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)
- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)
- 77-09-8(Phenolphthalein)
- 1697156-43-6(2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester)


